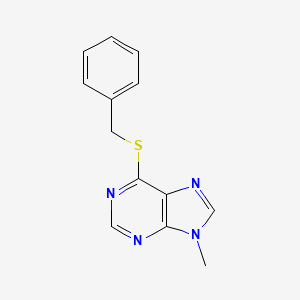
9H-Purine, 6-(benzylthio)-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylthio)-9-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a benzylthio group attached to the sixth position and a methyl group attached to the ninth position of the purine ring. The unique structure of 6-(Benzylthio)-9-methyl-9H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-methyl-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the sixth position is substituted with a benzylthio group. This is achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the ninth position. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzylthio)-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-(Benzylthio)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and proteins.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzylthio)-9-methyl-9H-purine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It may inhibit the replication of viral DNA or RNA by incorporating into the nucleic acid chain and causing chain termination. Additionally, it can interfere with the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylthio-9H-purine: Lacks the methyl group at the ninth position.
9-Methyl-9H-purine: Lacks the benzylthio group at the sixth position.
6-(Methylthio)-9-methyl-9H-purine: Has a methylthio group instead of a benzylthio group at the sixth position.
Uniqueness
6-(Benzylthio)-9-methyl-9H-purine is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties. The benzylthio group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the methyl group at the ninth position may influence its interaction with molecular targets.
Propiedades
Número CAS |
91803-89-3 |
|---|---|
Fórmula molecular |
C13H12N4S |
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-9-methylpurine |
InChI |
InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clave InChI |
LMKRSLXIKOQLMK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


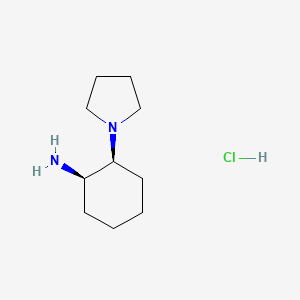
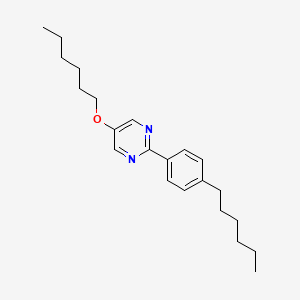
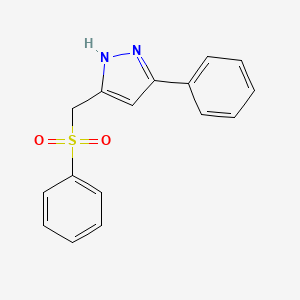
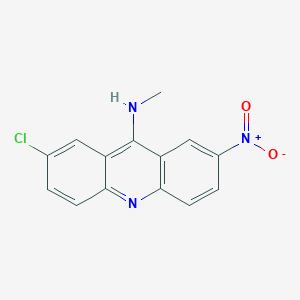

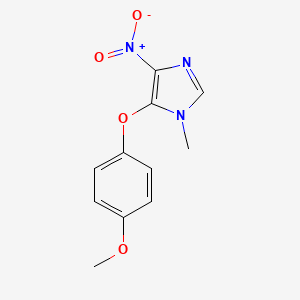
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
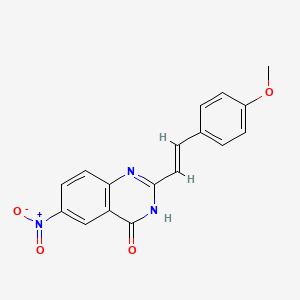
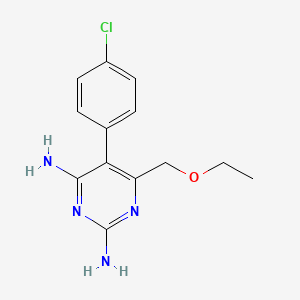
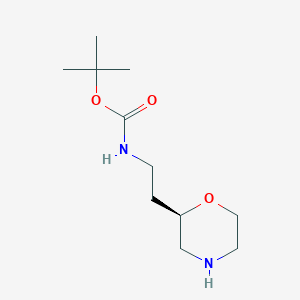
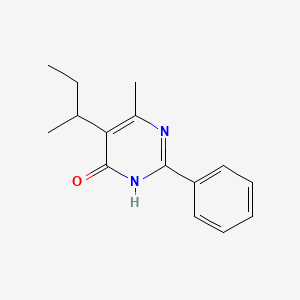
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

